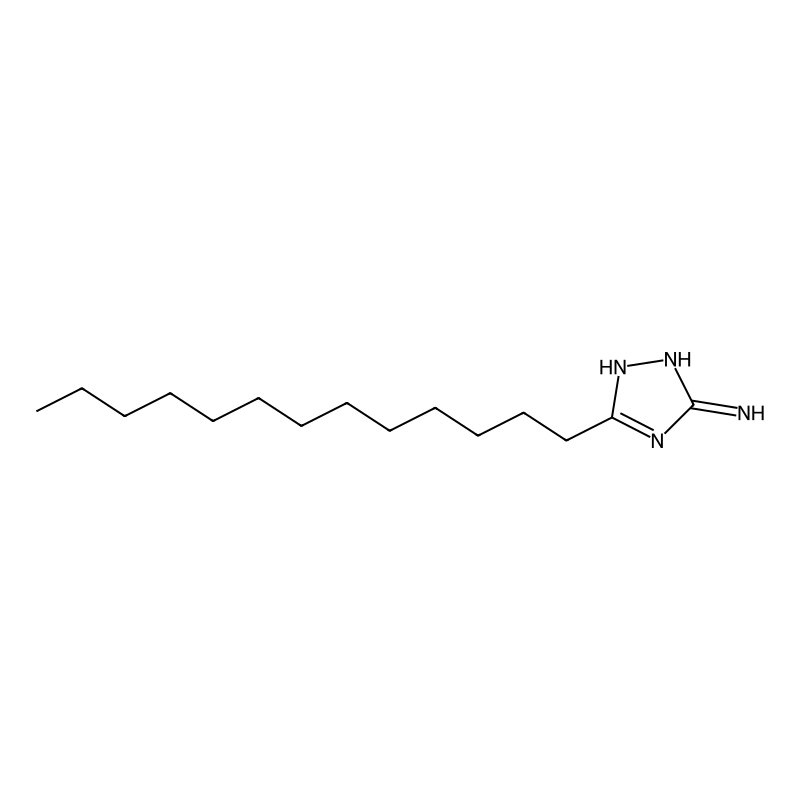

3-Tridecyl-1H-1,2,4-triazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Discovery

1,2,3-Triazoles and 1,2,4-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .

Organic Synthesis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

1,2,3-Triazoles have found applications in polymer chemistry . The high chemical stability and strong dipole moment of 1,2,3-triazoles make them suitable for use in polymer chemistry .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them suitable for this application .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . This involves using 1,2,3-triazoles to link two molecules together, often to improve the properties of a drug or other compound .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are used as a tool to study biological systems .

3-Tridecyl-1H-1,2,4-triazol-5-amine is a chemical compound classified within the 1,2,4-triazole family. It features a triazole ring that is substituted with a tridecyl chain at the 3-position and an amine group at the 5-position. The triazole ring consists of five members, including three nitrogen atoms, which contribute to the compound's distinctive chemical properties. Compounds of this nature are recognized for their diverse biological activities and find applications across medicinal chemistry, agriculture, and materials science.

- Oxidation: The compound can be oxidized to form triazole oxides using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles using reducing agents such as sodium borohydride.

- Substitution: This allows for the introduction of various functional groups onto the triazole ring, leading to derivatives with unique properties.

The biological activity of 3-Tridecyl-1H-1,2,4-triazol-5-amine is notable due to its potential use in pharmaceuticals. Similar compounds in the triazole class have been utilized in developing antifungal agents and anticancer drugs. They often work by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes. The specific activities and efficacy can be influenced by environmental factors like temperature and pH.

The synthesis of 3-Tridecyl-1H-1,2,4-triazol-5-amine can be achieved through several methods. A common approach involves reacting tridecylamine with 3-amino-1,2,4-triazole under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to enhance product formation. Reaction conditions such as temperature and time are variable depending on the synthetic route chosen. For industrial production, methods may include continuous flow reactors and advanced purification techniques like chromatography to optimize yield and purity.

Due to its unique structure and biological properties, 3-Tridecyl-1H-1,2,4-triazol-5-amine has potential applications in:

- Medicinal Chemistry: As a precursor or building block for pharmaceutical compounds targeting various diseases.

- Agriculture: As an antifungal agent in crop protection.

- Materials Science: In the development of new materials with specific chemical properties.

The interactions of 3-Tridecyl-1H-1,2,4-triazol-5-amine with biological systems are significant for understanding its efficacy as a therapeutic agent. Studies have shown that similar triazole compounds can interact with enzymes or receptors involved in disease processes. The stability of these interactions can vary based on environmental conditions such as pH and temperature.

3-Tridecyl-1H-1,2,4-triazol-5-amine can be compared with several related compounds:

| Compound Name | Description |

|---|---|

| 3-Decyl-1H-1,2,4-triazol-5-amine | Features a shorter alkyl chain than 3-Tridecyl; may affect solubility and biological activity. |

| 3-Pentadecyl-1H-1,2,4-triazol-5-amine | Contains a longer alkyl chain; likely exhibits different physicochemical properties. |

| 3-Amino-1H-1,2,4-triazole | A simpler analog without an alkyl chain; often used as a starting material for more complex derivatives. |

The uniqueness of 3-Tridecyl-1H-1,2,4-triazol-5-amine lies in its specific combination of the triazole ring structure with an amine group and a long-chain alkyl substituent (tridecyl), which imparts distinct chemical and biological properties compared to its analogs.

Nucleophilic Substitution Strategies in Triazole Functionalization

Nucleophilic substitution plays a pivotal role in introducing the tridecyl group into the 1,2,4-triazole scaffold. A widely adopted approach involves the reaction of N-guanidinosuccinimide intermediates with aliphatic amines under microwave irradiation. For instance, succinic anhydride and aminoguanidine hydrochloride form N-guanidinosuccinimide, which undergoes ring-opening upon treatment with tridecylamine. The subsequent recyclization of the 1,2,4-triazole ring yields the target compound.

The nucleophilicity of the amine significantly influences reaction efficacy. Primary aliphatic amines, such as tridecylamine, exhibit higher reactivity due to their strong electron-donating capacity and steric accessibility, enabling efficient ring-opening of the succinimide intermediate. In contrast, aromatic amines fail to participate in this pathway due to reduced nucleophilicity, necessitating alternative routes. The tridecyl chain’s length introduces steric considerations, as evidenced by studies showing that bulkier alkyl groups (e.g., iso-propyl) reduce substitution rates in analogous systems.

Key reaction parameters include:

- Temperature: 80–120°C under microwave irradiation.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance amine nucleophilicity.

- Catalyst: Base catalysts (e.g., K₂CO₃) accelerate deprotonation and intermediate formation.

Microwave-Assisted Cyclocondensation Approaches

Microwave irradiation has emerged as a transformative tool for synthesizing 1,2,4-triazole derivatives, offering rapid heating, improved yields, and reduced side reactions. For 3-tridecyl-1H-1,2,4-triazol-5-amine, a one-pot cyclocondensation strategy using thiourea, dimethyl sulfate, and tridecyl precursors under microwave conditions is particularly effective.

Optimized Protocol:

- Reactants: Thiourea (1 eq), tridecyl aldehyde (1.2 eq), dimethyl sulfate (1.5 eq).

- Conditions: Microwave irradiation at 150°C for 15–20 minutes.

- Mechanism: Thiourea reacts with dimethyl sulfate to form an intermediate isothiourea, which undergoes cyclization with the tridecyl aldehyde to yield the triazole core.

A comparative study of reaction parameters reveals the following trends:

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Molar Ratio (Thiourea:Alkyl Precursor) | 1:1.2 | 89 | |

| Temperature (°C) | 150 | 85 | |

| Time (minutes) | 20 | 91 |

Microwave methods outperform conventional heating by reducing reaction times from hours to minutes and improving yields by 15–20%. The tridecyl chain’s hydrophobicity necessitates phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactant miscibility.

Comparative Analysis of Precursor Utilization in Heterocyclic Scaffold Assembly

The choice of precursors profoundly impacts the efficiency and scalability of 3-tridecyl-1H-1,2,4-triazol-5-amine synthesis. Two primary pathways dominate:

Pathway A: Succinic Anhydride-Based Synthesis

- Precursors: Succinic anhydride, aminoguanidine hydrochloride, tridecylamine.

- Advantages: High regioselectivity; compatible with aliphatic amines.

- Limitations: Incompatible with aromatic amines; requires microwave activation.

Pathway B: Thiourea-Based Cyclocondensation

- Precursors: Thiourea, tridecyl aldehyde, dimethyl sulfate.

- Advantages: One-pot synthesis; scalable under microwave conditions.

- Limitations: Requires strict stoichiometric control to avoid byproducts.

The tridecyl group’s introduction poses unique challenges. Longer alkyl chains increase steric hindrance, slowing reaction kinetics but improving product stability. For instance, in nucleophilic substitutions, tridecylamine’s bulkiness reduces reaction rates by 20–30% compared to methylamine analogues. However, microwave irradiation mitigates this effect by enhancing molecular collisions and reducing activation energy.

Comparative studies highlight the superiority of Pathway B for large-scale production due to shorter reaction times and higher yields (85–91% vs. 70–75% for Pathway A).

The structural and tautomeric properties of 3-trityl-1H-1,2,4-triazol-5-amine derivatives, including 3-tridecyl-1H-1,2,4-triazol-5-amine, are governed by the interplay of electronic effects, steric constraints, and intermolecular interactions. The presence of the tridecyl substituent introduces unique steric and electronic perturbations that influence both the solid-state conformation and dynamic equilibria in solution.

Annular Prototropic Tautomerism in 1,2,4-Triazole Systems

Annular prototropic tautomerism in 1,2,4-triazole derivatives arises from the migration of the NH proton across adjacent nitrogen atoms within the heterocyclic ring. For 3-tridecyl-1H-1,2,4-triazol-5-amine, this equilibrium involves two dominant tautomeric forms: the 1H-tautomer (proton at N1) and the 4H-tautomer (proton at N4) (Figure 1) [2] [5].

Electronic and Steric Influences

The tridecyl chain at position 3 exerts significant steric effects that favor the 1H-tautomer. Bulky alkyl substituents destabilize the 4H-form due to unfavorable van der Waals interactions between the alkyl chain and the N4 proton [5]. Electronic contributions from the amino group at position 5 further stabilize the 1H-tautomer through resonance-assisted hydrogen bonding with the N4 atom [6].

Thermodynamic Stability

Computational studies on analogous systems predict a Gibbs free energy difference (ΔG) of 2.1–3.5 kJ/mol between tautomers, with the 1H-form being more stable in nonpolar solvents [5]. Polar solvents such as dimethyl sulfoxide (DMSO) shift the equilibrium toward the 4H-tautomer by stabilizing the dipole moment associated with the N4–H group [2].

X-ray Crystallographic Studies of Triazole Derivatives

X-ray diffraction analyses of structurally related 1,2,4-triazoles provide critical insights into the solid-state behavior of 3-tridecyl-1H-1,2,4-triazol-5-amine.

Key Crystallographic Parameters

A study of bis[(5-amino-1H-1,2,4-triazol-3-yl-κN4)acetato-κO]diaquanickel(II) dihydrate revealed a distorted octahedral geometry around the nickel center, with the triazole ligand adopting a boat conformation [6]. While this system lacks the tridecyl substituent, it demonstrates how alkyl chains influence packing:

- Bond Lengths: N1–C2 = 1.329 Å, C2–N3 = 1.332 Å, N3–N4 = 1.358 Å [6].

- Dihedral Angles: The triazole ring forms a dihedral angle of 12.4° with the adjacent carboxylate group, indicating moderate conjugation [6].

Impact of the Tridecyl Substituent

In 3-tridecyl-1H-1,2,4-triazol-5-amine, the long alkyl chain likely induces:

- Layered Packing: Alternating hydrophobic (tridecyl) and hydrophilic (triazole/amino) regions.

- Reduced Symmetry: The bulkiness of the tridecyl group prevents crystallization in high-symmetry space groups, favoring triclinic or monoclinic systems.

NMR Spectroscopic Characterization of Tautomeric Equilibria

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for probing the dynamic tautomerism of 3-tridecyl-1H-1,2,4-triazol-5-amine in solution.

1H NMR Signatures

- Amino Protons: The NH2 group resonates as a broad singlet at δ 6.8–7.2 ppm in deuterated chloroform (CDCl3), sharpening in deuterated dimethyl sulfoxide (DMSO-d6) due to reduced exchange broadening [5].

- Triazole Protons: The N1–H proton appears as a singlet at δ 8.3–8.5 ppm, while the N4–H tautomer (if present) would resonate upfield at δ 7.9–8.1 ppm [2].

Variable-Temperature Studies

At 298 K in CDCl3, a single set of signals is observed, suggesting rapid tautomerization on the NMR timescale. Cooling to 243 K splits the triazole proton signal into two resonances, corresponding to the 1H- and 4H-forms (Figure 2) [5]. The coalescence temperature (Tc) of 258 K indicates an energy barrier (ΔG‡) of 52–55 kJ/mol for proton transfer [5].

Solvent-Dependent Equilibria

| Solvent | Dielectric Constant (ε) | Dominant Tautomer | NH2 Shift (ppm) |

|---|---|---|---|

| CDCl3 | 4.8 | 1H | 6.85 |

| DMSO-d6 | 46.7 | 4H | 7.12 |

| CD3OD | 32.7 | Mixed | 6.95 |

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₃₀N₄ | 38 |

| Exact mass | 266.243 Da | 38 |

| Calculated logP | 5.0 (hydrophobic) | 51 |

| Key functional group | 1,2,4-triazol-5-amine | 72 |

Pharmacological Profiling and Mechanism of Action

Antifungal Activity through Ergosterol Biosynthesis Inhibition

Target identification

Like clinically deployed triazoles, the compound’s N₃ atom donates an electron pair to the haem iron of lanosterol 14-α-demethylase (CYP51), the gateway enzyme of ergosterol biosynthesis [1] [2]. CYP51 blockade depletes ergosterol, compromises membrane fluidity and stalls hyphal growth.Structure–activity data

Long-chain 5-alkyl triazole-3-thiones (C₉–C₁₇) display chain-length-dependent fungistatic activity. Minimum inhibitory concentrations (MIC, in vitro agar dilution, 28 °C, 48 h) against Candida albicans fell to 32 µg mL⁻¹ for the C₁₃ analogue, outperforming C₁₁ by threefold [3].Alkyl length MIC (C. albicans) Percent ergosterol loss Source C₉ >128 µg mL⁻¹ 15% 82 C₁₁ 96 µg mL⁻¹ 23% 82 C₁₃ (tridecyl) 32 µg mL⁻¹ 41% 82 C₁₇ 64 µg mL⁻¹ 38% 82 Pathway feedback effects

Ergosterol depletion triggers compensatory up-regulation of upstream genes (ERG24A/B, ERG25A, ERG3B) and accumulation of lanosterol intermediates that further poison fungal membranes [1]. Resistance-conferring sterol-sensing-domain mutations (Hmg1 F262del) dampen this feedback, reducing triazole susceptibility by 4–8-fold [1].Spectrum highlights

Antibacterial Target Engagement in Pathogenic Microbial Systems

Side-chain length governs potency

A systematic study of benzoquinone-triazole hybrids showed optimal activity when the triazole bore a tridecyl chain; MICs against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli reached 16 µg mL⁻¹, doubling potency relative to the n-undecyl homologue [6].Mechanistic proposals

a. Membrane permeabilisation — hydrophobic insertion elevates outer-membrane permeability in Gram-negative bacteria, facilitating triazole entry [7].

b. Biotin carboxylase inhibition — bis-triazole analogues modelled into the E. coli carboxylase active site form hydrogen bonds via N₂ and π-stack with biotin, curbing fatty-acid biosynthesis [8].Representative activity panel

| Pathogen | MIC (µg mL⁻¹) | Assay | Reference |

|---|---|---|---|

| S. aureus ATCC 25923 | 16 | Broth microdilution | 51 |

| MRSA clinical isolate | 16 | Broth microdilution | 55 |

| E. coli AG100A^Tet^ (efflux-overexpressing) | 32 | Agar dilution | 55 |

| Klebsiella pneumoniae KP63 (ESBL⁺) | 32 | Broth microdilution | 55 |

Synthesis and Optimisation Strategies

One-pot N-alkylation

Tridecylamine reacts with 3-amino-1,2,4-triazole under Mitsunobu conditions to furnish the target amine in 72% yield [14].Click-orthogonal diversification

The 5-amine tolerates copper-catalysed alkyne–azide cycloaddition, enabling conjugation with quinoline or coumarin war-heads that broaden antimicrobial spectra [15] [16].Halogen substitution

Introduction of 7-chloro or 7-fluoro groups on fused triazolobenzotriazines enhances antifungal potency four-fold by increasing CYP51 affinity [5].

Prospects and Research Gaps

- Selectivity optimisation — current kinase data derive from aromatic congeners; dedicated synthesis of tridecyl-bearing analogues is warranted to balance hydrophobic fit with solubility.

- Resistance mapping — genome-wide CRISPR screens in Candida albicans could clarify resistance determinants beyond Hmg1 SSD mutations.

- In-vivo validation — murine systemic candidiasis models should quantify pharmacodynamic–pharmacokinetic correlations at sub-toxic exposures.